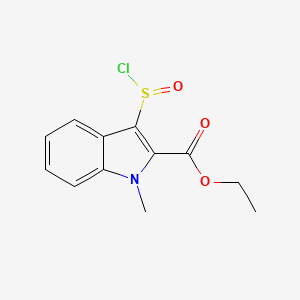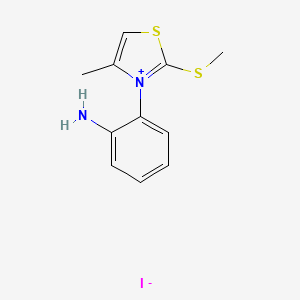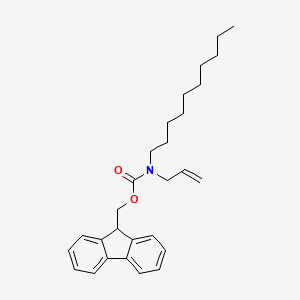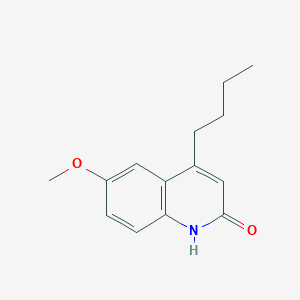
Ethyl 3-(chlorosulfinyl)-1-methyl-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(chlorosulfinyl)-1-methyl-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(chlorosulfinyl)-1-methyl-1H-indole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions, where the indole derivative reacts with ethyl chloroformate in the presence of a base.
Chlorosulfinylation: The final step involves the introduction of the chlorosulfinyl group. This can be achieved by reacting the indole derivative with chlorosulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(chlorosulfinyl)-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the chlorosulfinyl group to a sulfinyl or thiol group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorosulfinyl group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(chlorosulfinyl)-1-methyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethyl 3-(chlorosulfinyl)-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The chlorosulfinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Ethyl-3-(Chlorsulfonyl)-1-methyl-1H-indol-2-carboxylat
- Ethyl-3-(Bromsulfinyl)-1-methyl-1H-indol-2-carboxylat
- Ethyl-3-(Fluorsulfinyl)-1-methyl-1H-indol-2-carboxylat
Einzigartigkeit
Ethyl-3-(Chlorsulfinyl)-1-methyl-1H-indol-2-carboxylat ist durch das Vorhandensein der Chlorsulfinylgruppe einzigartig, die im Vergleich zu seinen Analogen eine unterschiedliche Reaktivität und biologische Aktivität verleiht. Die spezifische Anordnung der funktionellen Gruppen in dieser Verbindung ermöglicht einzigartige Wechselwirkungen mit biologischen Zielstrukturen, was sie zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
CAS-Nummer |
872593-09-4 |
|---|---|
Molekularformel |
C12H12ClNO3S |
Molekulargewicht |
285.75 g/mol |
IUPAC-Name |
ethyl 3-chlorosulfinyl-1-methylindole-2-carboxylate |
InChI |
InChI=1S/C12H12ClNO3S/c1-3-17-12(15)10-11(18(13)16)8-6-4-5-7-9(8)14(10)2/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
VKIGUSKZGDYTNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1C)S(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-4-carboxamide, 5'-methoxy-N-methyl-3'-oxo-N-[2-(1-piperidinyl)ethyl]-, trans-(9CI)](/img/structure/B12591979.png)






![4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine](/img/structure/B12592031.png)

![3-(Decyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12592043.png)
![N-[(1S)-1-(4-bromophenyl)ethyl]formamide](/img/structure/B12592052.png)
![1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one](/img/structure/B12592062.png)
![2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]-](/img/structure/B12592063.png)

